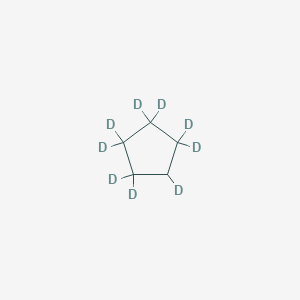

Cyclopentane-d9

Beschreibung

Cyclopentane-d9 (CAS: 80862-68-6) is a deuterated analog of cyclopentane, where nine hydrogen atoms are replaced by deuterium (D). Its molecular formula is C₅D₉H, with a molecular weight of 79.19 g/mol . This compound is primarily used as an isotopic tracer in nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and kinetic studies due to its enhanced stability and distinct spectral properties compared to non-deuterated cyclopentane .

Eigenschaften

IUPAC Name |

1,1,2,2,3,3,4,4,5-nonadeuteriocyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10/c1-2-4-5-3-1/h1-5H2/i1D,2D2,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGSFGYAAUTVSQA-LOFGRQECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1C(C(C(C1([2H])[2H])([2H])[2H])([2H])[2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10584361 | |

| Record name | (1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

79.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80862-68-6 | |

| Record name | (1,1,2,2,3,3,4,4,5-~2~H_9_)Cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10584361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 80862-68-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclopentane-d9 can be synthesized through the deuteration of cyclopentane. One common method involves the catalytic exchange of hydrogen atoms with deuterium atoms using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under high pressure and elevated temperatures to ensure complete deuteration .

Industrial Production Methods: In an industrial setting, cyclopentane-d9 can be produced by the continuous depolymerization and hydrogenation of dicyclopentadiene in the presence of deuterium gas. This method allows for the large-scale production of cyclopentane-d9 with high isotopic purity .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopentane-d9 undergoes various chemical reactions similar to its non-deuterated counterpart, cyclopentane. These reactions include:

Oxidation: Cyclopentane-d9 can be oxidized to form cyclopentanone or other oxygenated derivatives.

Reduction: It can be reduced to form cyclopentanol or other reduced products.

Substitution: Cyclopentane-d9 can undergo substitution reactions where one or more deuterium atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl2) or bromine (Br2) in the presence of light or a catalyst.

Major Products:

Oxidation: Cyclopentanone, cyclopentanol.

Reduction: Cyclopentanol, cyclopentane derivatives.

Substitution: Halogenated cyclopentane derivatives.

Wissenschaftliche Forschungsanwendungen

Cyclopentane-d9 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanism studies to understand the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and catalysts, as well as in the study of reaction kinetics and thermodynamics

Wirkmechanismus

Cyclopentane-d9 can be compared with other deuterated cycloalkanes such as cyclopentane-d10 and cyclohexane-d12. These compounds share similar isotopic labeling but differ in their ring size and hydrogen-to-deuterium ratio. Cyclopentane-d9 is unique due to its specific deuterium content and the resulting isotopic effects on chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Boiling Point: ~49°C (similar to non-deuterated cyclopentane) .

- Purity : Available at ≥98% deuterium content, with higher purity grades (e.g., 99%) used in precision analytical applications .

- Synthesis : Produced via deuteration of cyclopentane or partial deuteration of cyclopentane-d10 .

Comparison with Similar Compounds

Cyclopentane-d9 is part of a broader family of deuterated and functionalized cyclopentane derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Table 1: Comparative Overview of Cyclopentane-d9 and Related Compounds

| Compound | CAS Number | Molecular Weight (g/mol) | Deuterium Content | Key Applications | Price (JPY) |

|---|---|---|---|---|---|

| Cyclopentane-d9 | 80862-68-6 | 79.19 | 9 D atoms | NMR/MS internal standard, kinetic studies | 79,200 (500 mg) |

| Cyclopentane-d10 | 7426-92-8 | 80.20 | 10 D atoms | Fully deuterated reference standard | 44,000 (1 g) |

| Cyclopentane (non-D) | 287-92-3 | 70.13 | 0 D atoms | Solvent, refrigerant | N/A |

| Bromocyclopentane-d9 | 144120-51-4 | 164.07 | 9 D atoms | Synthesis of deuterated pharmaceuticals | N/A |

| Cyclopentanone-d4 | 3997-89-5 | 88.14 | 4 D atoms | Isotopic labeling in ketone studies | 150 (0.5 g) |

Cyclopentane-d9 vs. Cyclopentane-d10

- Deuterium Content : Cyclopentane-d10 is fully deuterated (10 D atoms), whereas d9 retains one hydrogen .

- Applications : Cyclopentane-d10 serves as a high-purity reference in quantitative NMR, while d9 is preferred in studies requiring partial deuteration to retain specific hydrogen-deuterium exchange properties .

- Cost : Cyclopentane-d9 is significantly more expensive (¥79,200/500 mg) than d10 (¥44,000/1 g), reflecting its complex synthesis and niche demand .

Cyclopentane-d9 vs. Non-Deuterated Cyclopentane

- Stability : Deuterium substitution increases bond strength (C-D vs. C-H), making d9 more thermally stable and less reactive in radical reactions .

- Spectral Properties: Cyclopentane-d9 exhibits distinct IR and NMR spectral shifts. For example, its C-D stretching vibrations appear at ~2,100 cm⁻¹, compared to ~2,900 cm⁻¹ for C-H in non-deuterated cyclopentane .

Functionalized Derivatives: Bromocyclopentane-d9 and Cyclopentanone-d4

- Bromocyclopentane-d9 : Used in synthesizing deuterated pharmaceuticals, where bromine provides a reactive site for cross-coupling reactions .

- Cyclopentanone-d4: Features deuterium at specific positions (e.g., 2,2,5,5-d4), enabling mechanistic studies of ketone hydrogenation or enzyme-catalyzed reactions .

Spectroscopic Studies

- Vibrational Spectroscopy: Cyclopentane-d9 demonstrates coupling between C-D stretching and pseudorotational dynamics in the gas phase, a phenomenon less pronounced in non-deuterated cyclopentane due to hydrogen’s lower mass .

- NMR Utility : The absence of proton signals in d9 simplifies spectral interpretation in complex mixtures, making it ideal for studying reaction mechanisms .

Biologische Aktivität

Cyclopentane-d9 is a deuterated derivative of cyclopentane, which incorporates nine deuterium atoms. As a stable isotope-labeled compound, it is primarily used in metabolic studies and organic synthesis. Its unique isotopic labeling allows researchers to trace metabolic pathways and interactions in biological systems, providing insights into biochemical processes.

Cyclopentane-d9 functions similarly to its non-deuterated counterpart, but the presence of deuterium can alter its pharmacokinetic properties. Deuterated compounds often exhibit enhanced metabolic stability, which can influence their biological activity and efficacy. This characteristic makes Cyclopentane-d9 particularly useful in studies aimed at understanding drug metabolism and the dynamics of various biochemical pathways.

Applications in Research

- Metabolic Studies : Cyclopentane-d9 is extensively used to trace the pathways of cyclopentane derivatives in biological systems. It helps in understanding how these compounds are metabolized and their effects on biological functions.

- Synthesis of Pharmaceuticals : The compound serves as a precursor in the synthesis of various pharmaceuticals, including anesthetics like ketamine. Its deuterated form may enhance the stability and effectiveness of these drugs.

- Industrial Applications : Beyond its biological applications, Cyclopentane-d9 is also utilized in the production of surfactants and other industrial chemicals, showcasing its versatility.

Pharmacokinetics

The pharmacokinetics of Cyclopentane-d9 suggests that it may have altered absorption, distribution, metabolism, and excretion (ADME) profiles compared to non-deuterated compounds. The presence of deuterium can slow down metabolic processes due to the kinetic isotope effect, potentially leading to prolonged action and reduced side effects in therapeutic applications.

Case Studies

- Study on Metabolic Pathways : A study demonstrated the use of Cyclopentane-d9 in tracing metabolic pathways in liver cells. The results indicated that the compound could effectively label metabolites, allowing researchers to map out the metabolic routes taken by cyclopentane derivatives.

- Pharmaceutical Development : In a pharmaceutical context, Cyclopentane-d9 was utilized in developing a new formulation of ketamine that exhibited improved pharmacological properties due to its enhanced metabolic stability.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Metabolic Tracing | Used to trace pathways of cyclopentane derivatives |

| Pharmacological Applications | Precursor for synthesizing anesthetics like ketamine |

| Industrial Use | Intermediate in producing surfactants and industrial chemicals |

| Enhanced Stability | Exhibits improved metabolic stability compared to non-deuterated forms |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.